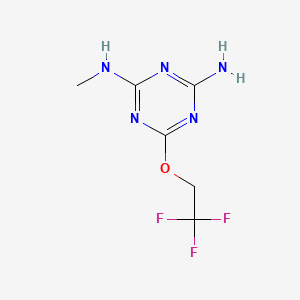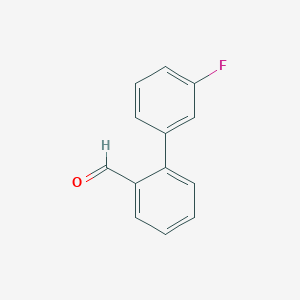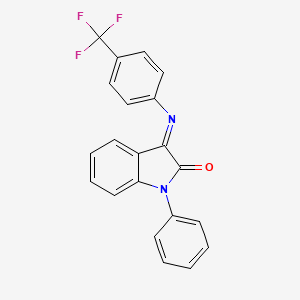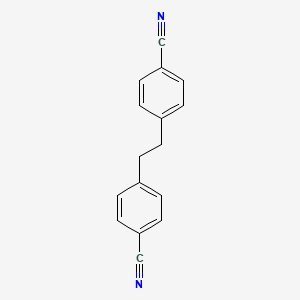
4,4'-联氰联苄
描述
4,4’-Dicyanobibenzyl is a chemical compound with the molecular formula C₁₆H₁₀N₂ . It belongs to the class of azo compounds and is commonly used as a water-soluble azo initiator in radical polymerization processes . Its specific –N=N– structure makes it prone to thermal decomposition, which can lead to runaway reactions at elevated temperatures.
科学研究应用
1. DNA N4-甲基胞嘧啶 (4mC) 位点预测
DNA N4-甲基胞嘧啶 (4mC) 是一种表观遗传修饰,参与各种生物过程。准确地全基因组识别这些位点对于理解它们的生物功能和机制至关重要。基于机器学习的方法,如 4mCCNN、DNA4mC-LIP 和 iDNA-MS,已被开发用于在多个物种中全基因组检测此类位点。这些工具在诸如大肠杆菌和拟南芥等物种中显示出优异的性能,但它们对诸如地下地碱杆菌、皮克林地杆菌和小鼠等物种的适用性有限 (Manavalan 等人,2020 年)。
2. 4mC 位点预测的元预测器
Meta-4mCpred 是一种用于 4mC 位点预测的元预测器,它采用特征表示学习方案,基于不同的机器学习算法和特征编码生成概率特征。该工具已证明在跨物种识别 4mC 位点方面提高了预测准确性和泛化能力 (Manavalan 等人,2019 年)。
3. 基于神经网络的 4mC 识别工具
iRG-4mC 是一种基于神经网络的工具,专注于识别蔷薇科基因组中的 4mC 位点。该模型在准确性方面优于现有的计算模型,并通过网络服务器供研究界使用 (Lim 等人,2021 年)。
4. 用于 DNA N4-甲基胞嘧啶位点分析的深度学习
深度学习技术已越来越多地用于 4mC 位点识别。对现有的基于深度学习的预测器进行系统分析有助于为该领域的未来研究构建更有效的模型 (Yu 等人,2022 年)。
属性
IUPAC Name |
4-[2-(4-cyanophenyl)ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJACMXZILVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369322 | |
| Record name | 4,4'-DICYANOBIBENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dicyanobibenzyl | |
CAS RN |
4381-02-6 | |
| Record name | 4,4'-DICYANOBIBENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)
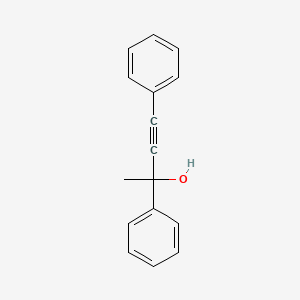
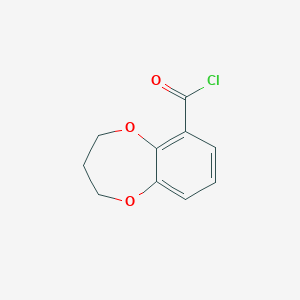
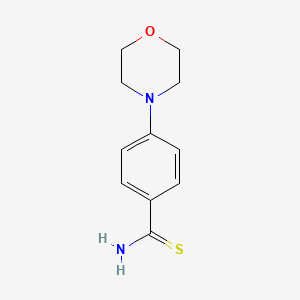

![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)
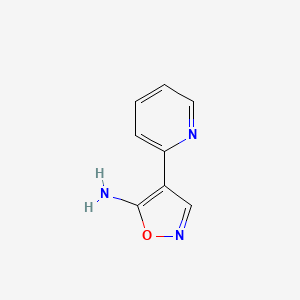
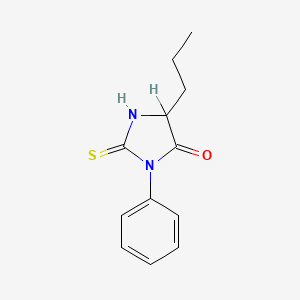
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
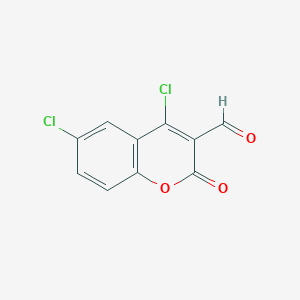
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)
